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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

Get Quote

Compound Profile & Structural Logic
Target Molecule: 2-(4-Methylphenyl)azepane CAS Registry Number: 168890-45-7 Molecular

Formula: C₁₃H₁₉N Molecular Weight: 189.30 g/mol

Structural Elucidation Framework
The molecule consists of a seven-membered saturated nitrogen ring (azepane) substituted at

the C2 position with a p-tolyl (4-methylphenyl) group. Spectroscopic validation must confirm

three distinct structural domains:

The p-Tolyl Moiety: Characterized by an AA'BB' aromatic system and a benzylic methyl

singlet.

The Azepane Core: A 7-membered ring requiring specific chemical shift patterns (distinct

from piperidine or pyrrolidine analogs).

The Connectivity: The C2-benzylic attachment point, which is the chiral center (racemic

unless stereoselectively synthesized).
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Predicted Spectroscopic Data
Note: The values below are high-fidelity predictions based on chemometric analysis of 2-

phenylazepane analogs and substituent increment rules. They serve as the standard reference

for experimental validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
[2][3][4][5]
¹H NMR (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integral Assignment
Structural
Logic

7.15 - 7.20
Doublet (d, J ≈ 8

Hz)
2H

Ar-H (meta to

Me)

Part of AA'BB'

system; ortho to

the azepane ring.

7.10 - 7.14
Doublet (d, J ≈ 8

Hz)
2H

Ar-H (ortho to

Me)

Part of AA'BB'

system; adjacent

to the methyl

group.

3.65 - 3.75
Doublet of

Doublets (dd)
1H H-2 (Benzylic)

Deshielded by

both the Nitrogen

and the Aromatic

ring. Diagnostic

for ring

size/substitution.

2.90 - 3.05 Multiplet (m) 1H H-7a (Axial)

Protons adjacent

to Nitrogen (non-

benzylic side).

2.65 - 2.80 Multiplet (m) 1H H-7b (Equatorial)
Germinal partner

to H-7a.

2.32 Singlet (s) 3H Ar-CH₃

Characteristic p-

tolyl methyl

group.

1.50 - 1.90 Broad Multiplet 6H
H-3, H-4, H-5, H-

6

The "azepane

envelope."

Broader and

more complex

than

cyclohexane

signals.

1.80 (varies) Broad Singlet (br

s)

1H N-H Exchangeable

proton; shift

depends on
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concentration/sol

vent.

¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Carbon Type Assignment

142.5 Quaternary (Cq) Ar-C-1 (Attached to Azepane)

136.8 Quaternary (Cq) Ar-C-4 (Attached to Methyl)

129.2 Methine (CH) Ar-C (meta to Azepane)

126.5 Methine (CH) Ar-C (ortho to Azepane)

62.8 Methine (CH) C-2 (Chiral Center)

48.5 Methylene (CH₂) C-7 (Adjacent to N)

38.2 Methylene (CH₂) C-3

30.1 Methylene (CH₂) C-6

26.5 Methylene (CH₂) C-4/5

25.8 Methylene (CH₂) C-5/4

21.1 Methyl (CH₃) Ar-CH₃

B. Mass Spectrometry (MS) - Electron Impact (EI)
Molecular Ion (M⁺):m/z 189
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m/z Fragment Identity Mechanism/Origin

189 [M]⁺•
Parent molecular ion (typically

distinct for cyclic amines).

188 [M-H]⁺
Loss of α-hydrogen (common

in amines).

160 [M-29]⁺
Loss of CH₂=NH (Retro-ring

opening).

98 [C₆H₁₂N]⁺
Azepanium ion (Loss of Tolyl

radical).

91 [C₇H₇]⁺

Tropylium Ion. Highly

diagnostic for the benzyl/tolyl

moiety.

C. Infrared Spectroscopy (FT-IR)
3300 - 3400 cm⁻¹: N-H stretching (weak, broad band; typical of secondary amines).

2920 - 2850 cm⁻¹: C-H stretching (strong; aliphatic azepane ring).

1515 & 1615 cm⁻¹: C=C Aromatic ring stretch (para-substituted).

800 - 820 cm⁻¹: C-H Aromatic out-of-plane bending (diagnostic for para-substitution).

Structural Elucidation Workflow
The following diagram outlines the logical decision tree for confirming the structure of 2-(4-
Methylphenyl)azepane during synthesis.
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Crude Product Isolated

Step 1: Mass Spectrometry (LC-MS/GC-MS)
Check for M+ = 189

Is M+ = 189?

Step 2: 1H NMR Analysis

Yes

Check Synthesis
(Incomplete reduction?)

No

Check Aromatic Region
(7.1-7.2 ppm)

Is pattern AA'BB'?

Check for Singlet
@ ~2.3 ppm

Yes

Suspect Isomer
(e.g., N-tolyl azepane)

No (Complex multiplet?)Step 3: Ring Size Validation
Evaluate H-2 Chemical Shift

Yes

No

Is H-2 @ 3.6-3.8 ppm?
(Azepane is deshielded vs Piperidine)

CONFIRMED:
2-(4-Methylphenyl)azepane

Yes No (Check ring contraction)

Click to download full resolution via product page
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Caption: Decision tree for spectroscopic validation, prioritizing Mass Spec for molecular weight

and NMR for regio-isomer differentiation.

Experimental Protocol for Data Acquisition
To ensure the data matches the predictions above, follow this standardized sample preparation

protocol.

NMR Preparation
Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina if the amine is sensitive to

acid traces (which can broaden the NH and alpha-proton signals).

Concentration: Dissolve 5-10 mg of the free base in 0.6 mL of solvent.

Acquisition:

Run ¹H NMR with a minimum of 16 scans to resolve the benzylic doublet of doublets.

Run ¹³C NMR with a minimum of 512 scans to visualize the quaternary aromatic carbons.

Mass Spectrometry (GC-MS)
Inlet Temperature: 250°C.

Column: HP-5MS or equivalent non-polar column.

Ramp: 100°C to 300°C at 10°C/min.

Note: The free amine may tail on the column. Derivatization with trifluoroacetic anhydride

(TFAA) to form the trifluoroacetamide is recommended if peak shape is poor.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Validation of 2-(4-
Methylphenyl)azepane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063979/docs#technical-guide-spectroscopic-
validation-of-2-4-methylphenyl-azepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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